2-(4-cyano-2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
2-(4-cyano-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-4H,6H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGCOJYXDGHYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyano-2-methoxyphenoxy)acetamide typically involves the reaction of 4-cyano-2-methoxyphenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyano-2-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetamide derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, while the cyano group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Various substituted acetamide derivatives.
Hydrolysis: 4-cyano-2-methoxyphenol and acetamide.
Oxidation and Reduction: 4-hydroxy-2-methoxyphenoxyacetamide and 2-(4-aminophenoxy)acetamide.
Scientific Research Applications
2-(4-Cyano-2-methoxyphenoxy)acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-cyano-2-methoxyphenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group can act as an electrophile, while the methoxy group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Key Differences :
- The methoxy group may improve solubility compared to halogenated analogs, which are typically more lipophilic .
Antimicrobial and Antifungal Acetamides
Acetamide derivatives with heterocyclic or sulfonyl groups exhibit antimicrobial properties. Notable examples:
Key Differences :
- The absence of a sulfonyl-piperazine moiety in the target compound limits direct comparison. However, the cyano group could confer unique interactions with microbial enzymes compared to bulkier substituents in Compounds 47 and 49 .
Enzyme Inhibitors (17β-HSD2)
Acetamides with extended alkyl/aryl chains inhibit steroid-metabolizing enzymes:
Key Differences :
- The target compound lacks the hydrophobic extensions (e.g., phenethyl or butyl chains) critical for binding to 17β-HSD2’s hydrophobic pocket .
Physicochemical and Toxicological Profiles
- Solubility: The methoxy group may enhance aqueous solubility compared to halogenated analogs (e.g., 2-(4-nitrophenoxy)acetamide in ).
- Toxicity: Limited data exist for the target compound, but structurally related acetamides (e.g., N-(3-amino-4-methoxyphenyl)acetamide) are flagged for incomplete toxicological profiling .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-cyano-2-methoxyphenoxy)acetamide?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Condensation of a substituted phenol (e.g., 4-cyano-2-methoxyphenol) with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetyl chloride intermediate.
- Step 2 : Reaction with ammonia or an amine source to yield the acetamide derivative. Coupling agents like TBTU or EDCI in dry DCM can enhance efficiency, as seen in analogous syntheses of phenoxyacetamides .
- Step 3 : Purification via column chromatography or recrystallization. Validate intermediates using TLC and final product purity via HPLC (>95%).
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyano at C4, methoxy at C2). The methoxy group typically resonates at δ 3.8–4.0 ppm, while the cyano group influences adjacent aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
- IR Spectroscopy : Detect key functional groups (C≡N stretch ~2220 cm⁻¹, amide C=O ~1650 cm⁻¹).
Q. How should researchers address solubility challenges during in vitro assays?
- Methodological Answer :
- Solvent Selection : Use DMSO for stock solutions (≤10% v/v in assays to avoid cytotoxicity).
- Surfactants : Add 0.1% Tween-80 or PEG-400 to aqueous buffers for hydrophobic compounds.
- Structural Modifications : Introduce polar groups (e.g., hydroxyl, amino) to the phenoxy ring, as demonstrated in analogues with improved bioavailability .
Advanced Research Questions
Q. How can researchers resolve conflicting bioactivity data across assay systems for this compound?
- Methodological Answer :
- Cross-Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based MTT assays) to confirm activity. For example, compounds with structural similarities showed varying IC₅₀ values in HCT-116 vs. MCF-7 cells due to membrane permeability differences .
- Assay Conditions : Standardize pH, temperature, and serum content. Contradictions in cytotoxicity data may arise from fetal bovine serum (FBS) interactions, which can mask compound efficacy .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2). Prioritize docking poses with hydrogen bonds to the cyano group and methoxy-aromatic stacking .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key interactions include the acetamide moiety with catalytic residues (e.g., Ser530 in COX-2) .
Q. What strategies optimize bioavailability given the compound’s logP and metabolic stability?
- Methodological Answer :
- Prodrug Design : Convert the cyano group to a hydrolyzable moiety (e.g., ester) to enhance absorption.
- CYP450 Inhibition Assays : Test metabolic stability in liver microsomes. Structural analogues with fluorophenoxy groups showed reduced CYP3A4-mediated oxidation .
- Co-crystallization : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to improve brain penetration, if required .
Q. How can contradictory SAR data be reconciled for phenoxyacetamide derivatives?
- Methodological Answer :
- Free-Wilson Analysis : Deconstruct activity contributions of substituents (e.g., cyano vs. methoxy). For example, 4-cyano substitution enhances enzyme affinity but reduces solubility, requiring trade-offs .
- 3D-QSAR : Develop CoMFA models using steric/electrostatic fields to predict activity cliffs.
Data Analysis & Experimental Design
Q. What statistical methods are recommended for dose-response studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.
- Bootstrap Resampling : Estimate confidence intervals for potency metrics, especially with high variability in triplicate assays .
Q. How to design a robust SAR study for derivatives of this compound?
- Methodological Answer :
- Library Design : Synthesize 10–15 analogues with systematic substitutions (e.g., halogens at C4, varied alkoxy groups at C2).
- High-Throughput Screening : Use 96-well plates for parallel enzymatic assays (e.g., COX-2 inhibition). Include positive controls (e.g., celecoxib) and validate hits with SPR binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
